molecular formula C21H22O4 B12842025 9,9-Dipropyl-9H-fluorene-2,7-dicarboxylic acid

9,9-Dipropyl-9H-fluorene-2,7-dicarboxylic acid

Cat. No.: B12842025
M. Wt: 338.4 g/mol
InChI Key: MXKUBOYSNICNCP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9,9-Dipropyl-9H-fluorene-2,7-dicarboxylic acid typically involves the alkylation of fluorene derivatives followed by carboxylation. One common method includes the reaction of 9H-fluorene with propyl bromide in the presence of a strong base such as potassium tert-butoxide to introduce the propyl groups at the 9 position. This is followed by a Friedel-Crafts acylation to introduce the carboxylic acid groups at the 2 and 7 positions .

Industrial Production Methods: large-scale synthesis would likely involve optimization of the above-mentioned synthetic routes to ensure high yield and purity, along with the use of industrial-grade reagents and catalysts .

Chemical Reactions Analysis

Types of Reactions: 9,9-Dipropyl-9H-fluorene-2,7-dicarboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

9,9-Dipropyl-9H-fluorene-2,7-dicarboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 9,9-Dipropyl-9H-fluorene-2,7-dicarboxylic acid is not fully understood. its effects are likely mediated through interactions with specific molecular targets and pathways. The carboxylic acid groups may facilitate binding to proteins or enzymes, influencing their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison: Compared to its similar compounds, 9,9-Dipropyl-9H-fluorene-2,7-dicarboxylic acid is unique due to its specific propyl substituents, which can influence its physical and chemical properties, such as solubility and reactivity. These differences can make it more suitable for certain applications, particularly in the synthesis of specialized materials and in research settings .

Properties

Molecular Formula

C21H22O4

Molecular Weight

338.4 g/mol

IUPAC Name

9,9-dipropylfluorene-2,7-dicarboxylic acid

InChI

InChI=1S/C21H22O4/c1-3-9-21(10-4-2)17-11-13(19(22)23)5-7-15(17)16-8-6-14(20(24)25)12-18(16)21/h5-8,11-12H,3-4,9-10H2,1-2H3,(H,22,23)(H,24,25)

InChI Key

MXKUBOYSNICNCP-UHFFFAOYSA-N

Canonical SMILES

CCCC1(C2=C(C=CC(=C2)C(=O)O)C3=C1C=C(C=C3)C(=O)O)CCC

Origin of Product

United States

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